molecular formula C9H16N2 B15209084 3-Isopropyl-5-propyl-1H-pyrazole

3-Isopropyl-5-propyl-1H-pyrazole

Cat. No.: B15209084
M. Wt: 152.24 g/mol
InChI Key: GYAWDICGIDXLDJ-UHFFFAOYSA-N
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Description

3-Isopropyl-5-propyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This specific compound, with isopropyl and propyl substituents at positions 3 and 5 respectively, is of interest due to its unique structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-propyl-1H-pyrazole typically involves the condensation of appropriate aldehydes or ketones with hydrazine derivatives. One common method is the reaction of 3-isopropyl-1H-pyrazole with propyl bromide under basic conditions to introduce the propyl group at the 5-position .

Industrial Production Methods: Industrial production methods for pyrazole derivatives often involve multi-step processes that include the preparation of intermediate compounds followed by cyclization reactions. The use of catalysts and optimized reaction conditions can enhance yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-5-propyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

3-Isopropyl-5-propyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Pyrazole derivatives are explored for their potential as therapeutic agents in treating various diseases.

    Industry: It is used in the development of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-propyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and derivative being studied .

Comparison with Similar Compounds

  • 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 3-Isopropyl-5-methyl-1H-pyrazole
  • 3-Isopropyl-5-ethyl-1H-pyrazole

Comparison: 3-Isopropyl-5-propyl-1H-pyrazole is unique due to its specific substituents, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and selectivity towards molecular targets .

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

3-propan-2-yl-5-propyl-1H-pyrazole

InChI

InChI=1S/C9H16N2/c1-4-5-8-6-9(7(2)3)11-10-8/h6-7H,4-5H2,1-3H3,(H,10,11)

InChI Key

GYAWDICGIDXLDJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NN1)C(C)C

Origin of Product

United States

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